Product packaging for 1-Ethyl-2-propylcyclohexane(Cat. No.:)

1-Ethyl-2-propylcyclohexane

Cat. No.: B1202967
M. Wt: 154.29 g/mol
InChI Key: NNNKGLVDUYFBHS-UHFFFAOYSA-N
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Description

Overview of Cyclohexane (B81311) Derivatives in Organic Chemistry Research

Substituted cyclohexanes are model systems for understanding the interplay between molecular structure and stability. The foundational principles of conformational analysis, largely developed through the study of these compounds, are critical for predicting the outcomes of organic reactions and for designing molecules with specific shapes and functionalities. Research in this area often focuses on the energetic penalties associated with different substituent arrangements, such as 1,3-diaxial interactions, which can significantly destabilize a particular conformation. Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for elucidating the conformational equilibria of cyclohexane derivatives.

Research Rationale for Investigating 1-Ethyl-2-propylcyclohexane

The academic interest in this compound stems from its utility as a case study for the principles of stereoisomerism and conformational analysis in polysubstituted cyclic systems. As a 1,2-disubstituted cyclohexane, it can exist as both cis and trans diastereomers, each with a unique set of conformational possibilities. The presence of two different alkyl groups, ethyl and propyl, provides a nuanced system for examining the energetic preferences of each group for the more stable equatorial position.

Furthermore, this compound has been identified as a metabolite in the context of cancer metabolism, which opens avenues for its investigation as a potential biomarker or a molecule of interest in biochemical pathways. nih.govebi.ac.ukchemicalbook.com

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of studying this compound and related 1,2-dialkylcyclohexanes include:

Elucidation of Stereoisomerism and Conformational Preferences: A key goal is to determine the most stable conformations of the cis and trans isomers. This involves analyzing the steric interactions between the ethyl and propyl groups and between these groups and the cyclohexane ring. The larger propyl group is generally expected to have a stronger preference for the equatorial position to minimize steric strain.

Thermodynamic and Spectroscopic Characterization: Academic inquiry aims to quantify the energetic differences between the various conformers and to characterize the compound using spectroscopic methods. This data provides a deeper understanding of the molecule's physical and chemical properties.

Synthesis and Reaction Mechanisms: Investigating the synthesis of this compound and its subsequent reactions provides insights into the stereochemical control of chemical transformations on a cyclohexane scaffold.

While detailed research specifically on this compound is not extensively documented in publicly available literature, its properties and behavior can be largely inferred from the well-established principles governing disubstituted cyclohexanes.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table. These values are primarily computed and sourced from chemical databases.

PropertyValue
Molecular Formula C₁₁H₂₂
Molecular Weight 154.29 g/mol
CAS Number 62238-33-9
IUPAC Name This compound
Boiling Point (Predicted) 465.96 K
Melting Point (Predicted) 216.87 K
LogP (Octanol/Water Partition Coefficient) 4.003

Data sourced from Cheméo and PubChem databases. nih.govchemeo.com

Detailed Research Findings

As a 1,2-disubstituted cyclohexane, this compound can exist as two diastereomers: cis and trans. The stability of these isomers and their respective conformations is dictated by the principles of steric hindrance.

trans-1-Ethyl-2-propylcyclohexane: In the trans isomer, the ethyl and propyl groups are on opposite sides of the ring. This allows for a diequatorial conformation, where both bulky alkyl groups occupy the more stable equatorial positions, minimizing steric strain. The alternative diaxial conformation would be significantly less stable due to severe 1,3-diaxial interactions.

cis-1-Ethyl-2-propylcyclohexane: In the cis isomer, the ethyl and propyl groups are on the same side of the ring. This necessitates that one group occupies an axial position while the other is equatorial. Due to the larger size of the propyl group compared to the ethyl group, the conformer where the propyl group is equatorial and the ethyl group is axial is predicted to be the more stable of the two possible chair conformations.

The energy difference between axial and equatorial conformations for various alkyl groups has been experimentally determined and is known as "A-values." While a specific A-value for the propyl group is not as commonly cited as for methyl or tert-butyl groups, it is understood to be larger than that of an ethyl group. This supports the prediction that the conformation with the propyl group in the equatorial position will be favored in the cis isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B1202967 1-Ethyl-2-propylcyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-ethyl-2-propylcyclohexane

InChI

InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3

InChI Key

NNNKGLVDUYFBHS-UHFFFAOYSA-N

SMILES

CCCC1CCCCC1CC

Canonical SMILES

CCCC1CCCCC1CC

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 2 Propylcyclohexane and Its Analogues

Retrosynthetic Analysis of 1-Ethyl-2-propylcyclohexane Scaffolds

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, guiding the strategic planning of its synthesis. The most direct approach involves the formation of the cyclohexane (B81311) ring itself or the introduction of the ethyl and propyl substituents onto a pre-existing cyclohexane core.

One common disconnection is at the C-C bonds of the substituents, suggesting an alkylation of a cyclohexane precursor. Another key strategy involves the saturation of an aromatic ring, pointing towards a substituted benzene (B151609) as a potential starting material. Furthermore, the cyclohexane ring can be envisioned as being formed through a cyclization reaction, where a linear precursor with appropriate functional groups is induced to form the cyclic structure. These primary retrosynthetic pathways form the basis for the various synthetic methodologies discussed below.

Classical and Established Synthetic Routes to this compound

Established methods for the synthesis of alkyl-substituted cyclohexanes like this compound often rely on robust and well-understood reactions, including catalytic hydrogenation, alkylation, and cyclization.

Catalytic Hydrogenation Strategies for Cyclohexane Ring Formation or Saturation

Catalytic hydrogenation is a primary method for producing saturated cyclic compounds from aromatic precursors. gla.ac.uk The hydrogenation of a corresponding o-dialkylbenzene derivative, specifically 1-ethyl-2-propylbenzene, is a direct route to this compound. vulcanchem.com This process typically requires high pressure and temperature, along with a catalyst such as nickel, platinum, or palladium on a carbon support. jove.comvedantu.com For instance, benzene can be reduced to cyclohexane using a nickel catalyst at 100 atm and 150 °C. jove.com

The mechanism is generally accepted to be a stepwise process, and intermediates like alkyl cyclohexenes have been observed. gla.ac.uk While effective, the catalytic hydrogenation of disubstituted benzenes can yield a mixture of cis and trans isomers. jove.com The reactivity in these reactions can be influenced by the nature of the substituents; for example, the reaction rate tends to decrease as the size of the alkyl group on the benzene ring increases. gla.ac.uk However, electronic effects can also play a significant role. gla.ac.uk

CatalystTemperature (°C)Pressure (atm)SubstrateProduct
Nickel150100BenzeneCyclohexane jove.com
Rh/SiO2VariousVariousAlkyl benzenesAlkyl cyclohexanes gla.ac.uk

Alkylation Reactions in the Synthesis of Alkylcyclohexanes

Alkylation reactions provide a versatile method for introducing alkyl groups onto a cyclohexane ring. Friedel-Crafts alkylation, a classical approach, can be used to synthesize alkylcyclohexanes. For instance, treating cyclohexane with ethyl chloride and propyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield this compound. This reaction proceeds through carbocation intermediates.

Another approach involves the alkylation of cyclohexanedione derivatives. For example, 2-methylcyclohexane-1,3-dione (B75653) can be alkylated, although this often presents challenges with selectivity between C-alkylation and O-alkylation, especially with unactivated electrophiles. nih.gov To overcome this, methods involving the use of ketodimethyl hydrazones have been developed to achieve C-selective alkylation. nih.gov The alkylation of cyclohexanetriol with tosylates or alkyl halides is another strategy employed in the synthesis of cyclohexane-based structures. unh.edu

ReactantsCatalyst/ReagentProduct
Cyclohexane, Ethyl chloride, Propyl bromideAlCl₃This compound
2-Methylcyclohexane-1,3-dione, Unactivated sp³ electrophilesKetodimethyl hydrazone intermediateDialkyl cycloalkanone nih.gov
Cyclohexanetriol, "Podal" tosylates or alkyl halides-Cyclohexane-based polypodands unh.edu

Cyclization Reaction Approaches to Form the this compound Core

Cyclization reactions offer a powerful means to construct the cyclohexane ring with the desired substitution pattern. One modern approach is the copper(I)-mediated borylative cyclization of allene-functionalized cyclohexanediones. For example, a substrate like 2-allyl-2-(hexa-4,5-dien-1-yl)cyclohexane-1,3-dione can undergo cyclization in the presence of a Cu(I) catalyst and bis(pinacolato)diboron (B136004) to form a structure related to the this compound framework with yields between 78-82%.

Another strategy involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. acs.org This reaction proceeds efficiently at room temperature without additives to produce 2-substituted tetrahydroindol-4-ones, which can be further converted to related cyclohexane derivatives. acs.org

Starting MaterialCatalyst/ReagentsProduct Type
2-allyl-2-(hexa-4,5-dien-1-yl)cyclohexane-1,3-dioneCuCl, B₂pin₂Borylated cyclohexane derivative
Cyclohexane-1,3-dione-2-spirocyclopropanes, Primary aminesNone2-substituted tetrahydroindol-4-one acs.org

Advanced and Stereoselective Synthetic Techniques for this compound Isomers

To achieve greater control over the stereochemistry of the final product, advanced synthetic methods are employed. These techniques are particularly important for accessing specific isomers of this compound.

Iridium-Catalyzed Annulation Strategies for Cyclohexane Construction

Iridium-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of cyclohexanes. acs.orgnih.gov A notable example is the (5 + 1) annulation strategy, which involves the reaction of methyl ketones with 1,5-diols. acs.orgnih.gov This process operates through a double hydrogen borrowing mechanism, where the iridium catalyst facilitates two sequential alkylations to construct the cyclohexane ring with a high degree of stereocontrol. acs.orgnih.gov This method allows for the synthesis of a variety of multisubstituted cyclohexanes by varying the functionalized 1,5-diol starting material. acs.org The reaction conditions typically involve an iridium catalyst such as [IrCp*Cl₂]₂ and a base like potassium hydroxide (B78521) in a solvent like toluene (B28343) at elevated temperatures. acs.org

ReactantsCatalystBaseProduct
Methyl ketone, 1,5-diol[IrCp*Cl₂]₂KOH or KOtBuFunctionalized cyclohexane acs.org

Copper-Catalyzed Borylative Cyclization Methods

A contemporary and efficient method for constructing substituted cyclohexane rings involves the copper(I)-catalyzed borylative cyclization of allene-functionalized precursors. This approach offers high yields and stereochemical control under mild reaction conditions.

For instance, the synthesis of a this compound framework can be conceptualized through the cyclization of substrates like 2-allyl-2-(hexa-4,5-dien-1-yl)cyclohexane-1,3-dione. In the presence of a copper(I) catalyst, such as copper(I) chloride (CuCl), and a boron source like bis(pinacolato)diboron (B₂pin₂), these substrates undergo a tandem β-borylation/cyclization reaction. This process has been reported to achieve yields between 78% and 82%. The copper catalyst plays a crucial role in directing the stereoselective addition of the ethyl and propyl groups to the cyclohexane ring, minimizing the formation of unwanted epimers.

Key Parameters for Copper-Catalyzed Borylative Cyclization:

Parameter Condition
Catalyst 5 mol% CuCl
Solvent Tetrahydrofuran (B95107) (THF)
Boron Source Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
Temperature 60°C
Reaction Time 12 hours

| Yield | 78-82% |

This table summarizes the typical reaction conditions for the copper-catalyzed borylative cyclization to form substituted cyclohexane derivatives.

Stereoselective Dimerization and Cyclization Pathways (e.g., using malononitrile)

The stereoselective synthesis of highly substituted cyclohexanes can be achieved through dimerization and cyclization reactions involving activated methylene (B1212753) compounds like malononitrile (B47326). These reactions often proceed with high diastereoselectivity, leading to the formation of a single stereoisomer. mdpi.com

One such method involves the reaction of linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones) with malononitrile in the presence of a strong base like lithium diisopropylamide (LDA). mdpi.comnih.gov This reaction, conducted in tetrahydrofuran (THF) at room temperature, results in the formation of multisubstituted and polyfunctional cyclohexanes in yields up to 60%. mdpi.comnih.gov By adjusting reaction conditions such as temperature, time, and the ratio of reactants, it is possible to isolate intermediate compounds, which helps in elucidating the reaction mechanism. mdpi.comnih.gov

The reaction is highly diastereoselective, producing only one pair of enantiomers out of a possible sixteen stereoisomers for cyclohexanes with four stereocenters. mdpi.com This high level of selectivity is a significant advantage of this synthetic route.

Reaction Conditions for Stereoselective Dimerization and Cyclization:

Reactant 1 Reactant 2 Base Solvent Temperature Time Yield

This table outlines the general conditions for the stereoselective synthesis of multisubstituted cyclohexanes using enynones and malononitrile. mdpi.comnih.gov

Enzyme-Catalyzed Reductions in the Synthesis of Alkylcyclohexanol Intermediates

Biocatalysis, utilizing enzymes, offers a green and highly selective alternative for the synthesis of chiral building blocks, such as alkylcyclohexanol intermediates, which can be precursors to compounds like this compound. mdpi.commt.com Enzyme-catalyzed reactions are known for their high chemo-, regio-, and enantioselectivity, operating under mild conditions. mt.com

Ketoreductases (KREDS) and dehydrogenases are particularly useful for the synthesis of enantiospecific alcohols from ketones. mt.com For example, a racemic alcohol intermediate can be produced by the reduction of a corresponding ketone. This racemic mixture can then undergo enzymatic acylation in the presence of a lipase, such as from Pseudomonas cepacia. This kinetic resolution process can yield both the acylated ester and the remaining alcohol with high enantiomeric excess (ee), often exceeding 99%. unipd.it

The use of hydrolases like lipases and proteases can also catalyze Michael 1,4-additions, which are fundamental for forming C-C bonds in the synthesis of complex molecules. mt.com These enzymatic strategies provide access to optically pure chiral compounds, which are crucial for various applications. nih.gov

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the mechanisms of synthetic pathways is crucial for optimizing reaction conditions and controlling product outcomes.

Carbocation Intermediates in Friedel-Crafts Alkylation

The classical Friedel-Crafts alkylation is a widely used method for introducing alkyl groups onto an aromatic or aliphatic ring. byjus.commt.com The synthesis of this compound can be achieved by the alkylation of cyclohexane using ethyl and propyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The mechanism proceeds through the formation of a carbocation electrophile. byjus.comlibretexts.org The Lewis acid abstracts a halide ion from the alkyl halide, generating a carbocation. byjus.com This carbocation then attacks the cyclohexane ring in an electrophilic substitution reaction. A subsequent deprotonation step restores the ring structure and regenerates the catalyst. byjus.commt.com

Steps in Friedel-Crafts Alkylation Mechanism:

Formation of Carbocation: The Lewis acid (e.g., AlCl₃) reacts with the alkyl halide (e.g., ethyl chloride or propyl bromide) to form a carbocation. byjus.com

Electrophilic Attack: The carbocation attacks the cyclohexane ring, forming a cyclohexadienyl cation intermediate. byjus.com

Deprotonation: A base removes a proton from the intermediate, leading to the formation of the alkylated cyclohexane and regeneration of the catalyst. byjus.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.org

Tandem β-Borylation/Cyclization Mechanisms

The copper-catalyzed synthesis of substituted cyclohexanes involves a tandem mechanism that combines β-borylation and cyclization in a single pot. researchgate.net This process is initiated by the copper(I)-catalyzed borylation of an allene (B1206475) moiety within the substrate.

The reaction of an allene-functionalized cyclohexanedione with bis(pinacolato)diboron (B₂pin₂) in the presence of a Cu(I) catalyst leads to the formation of a borylated intermediate. This intermediate then undergoes an intramolecular cyclization, likely a Michael addition, to form the new C-C bond and construct the bicyclic framework. researchgate.net This tandem approach is highly efficient for creating densely functionalized cyclic molecules with excellent stereocontrol. researchgate.net

Michael Addition and Subsequent Cyclization Mechanisms

The synthesis of substituted cyclohexanes using malononitrile and conjugated enynones proceeds via a cascade of Michael additions and a final cyclization step. mdpi.comnih.gov

The proposed mechanism begins with the Michael addition of the malononitrile anion (generated by a base like LDA) to the carbon-carbon double bond of the enynone. mdpi.com This forms an initial adduct, which can then react with a second molecule of the enynone in another Michael addition. This second addition is highly stereoselective. The resulting intermediate then undergoes an intramolecular cyclization to form the cyclohexane ring, again with high stereoselectivity. mdpi.com An aqueous workup finally yields the multisubstituted cyclohexane product. mdpi.com This cascade of reactions allows for the construction of complex cyclic systems with multiple stereocenters in a controlled manner. mdpi.comnih.gov

Conformational Analysis and Stereochemistry of 1 Ethyl 2 Propylcyclohexane

Theoretical Framework of Cyclohexane (B81311) Conformations

Cyclohexane and its derivatives are not planar molecules. To alleviate angle and torsional strain, the six-membered ring adopts several non-planar three-dimensional shapes. wikipedia.org The understanding of these conformations is crucial for predicting the chemical and physical properties of substituted cyclohexanes like 1-Ethyl-2-propylcyclohexane.

The cyclohexane ring primarily exists in two main conformations: the chair and the boat. slideshare.net

Chair Conformation: This is the most stable conformation of cyclohexane, as it is almost completely free of strain. pressbooks.pub All bond angles are approximately 109.5°, eliminating angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. pressbooks.pub In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial, pointing up or down roughly parallel to the ring's axis, and six are equatorial, pointing outwards from the perimeter of the ring. pressbooks.pubwikipedia.org

Boat Conformation: The boat conformation is significantly less stable than the chair. While it also has no angle strain, it suffers from two major types of steric strain: torsional strain from four sets of eclipsed hydrogen atoms on the "bottom" of the boat, and a "flagpole" interaction, which is the van der Waals repulsion between the two inward-pointing hydrogen atoms on C1 and C4. wikipedia.orgpressbooks.pub This makes the boat conformation about 30 kJ/mol (approximately 7.0 kcal/mol) higher in energy than the chair conformation. pressbooks.pubmasterorganicchemistry.com

Twist-Boat (or Skew-Boat) Conformation: To relieve some of the strain in the boat conformation, the ring can twist slightly to form the twist-boat conformation. This twisting reduces both the flagpole interactions and the torsional strain. wikipedia.org The twist-boat is an energy minimum, but it is still about 21-25 kJ/mol (5-6 kcal/mol) less stable than the chair conformation. wikipedia.org The boat conformation itself is not a stable intermediate but rather a transition state between two twist-boat forms. wikipedia.orgjkps.or.kr

The relative energy hierarchy of these principal conformations is: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org The half-chair is the highest energy transition state on the pathway between the chair and twist-boat conformations. wikipedia.orgmasterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Relative Energy (kJ/mol) Stability
Chair 0 0 Most Stable
Twist-Boat ~5.5 ~23 Less Stable
Boat ~7.0 ~30 Unstable (Transition State)
Half-Chair ~10.8 ~45 Least Stable (Transition State)

Data sourced from multiple chemical literature findings. wikipedia.orgpressbooks.pubwikipedia.orgmasterorganicchemistry.com

Cyclohexane rings are highly dynamic, undergoing a rapid conformational change known as a "ring flip" or "chair-chair interconversion". pressbooks.pubwikipedia.org During this process, one chair conformation converts into the other, with all axial positions becoming equatorial and all equatorial positions becoming axial. wikipedia.org This interconversion proceeds through the higher-energy half-chair, twist-boat, and boat intermediates. wikipedia.org For unsubstituted cyclohexane, the energy barrier for this process is about 45 kJ/mol (10-11 kcal/mol), allowing for millions of interconversions per second at room temperature. pressbooks.pubwikipedia.org

When substituents are added to the ring, the energy landscape changes. The two chair conformers may no longer have equal energy. minia.edu.eg Furthermore, the energy barrier for ring inversion can be affected. For instance, in 1,2-disubstituted cyclohexanes, steric repulsion between bulky substituents can alter the energy barrier. Studies on cis-1,2-disubstituted cyclohexanes show that repulsive interactions between the substituents as they pass each other during the flip can elevate the energy barrier compared to the unsubstituted ring. nih.govacs.org Conversely, for some trans-1,2 isomers, steric repulsion in the chair form can be relieved in the transition states, potentially lowering the inversion barrier and leading to a more dynamic interconversion between chair and twist-boat forms. nih.govacs.org

Isomerism in this compound

The presence of two different alkyl substituents at adjacent positions (C1 and C2) on the cyclohexane ring gives rise to several forms of isomerism for this compound.

Due to the restricted rotation around the carbon-carbon bonds within the ring, 1,2-disubstituted cyclohexanes like this compound exhibit cis-trans isomerism, a type of diastereomerism. slideshare.netwikipedia.org

cis-1-Ethyl-2-propylcyclohexane: In this isomer, the ethyl and propyl groups are on the same side of the ring (both "up" or both "down"). libretexts.org In any chair conformation of the cis isomer, one substituent must occupy an axial position while the other occupies an equatorial position (a,e or e,a). spcmc.ac.inlibretexts.org

trans-1-Ethyl-2-propylcyclohexane: In the trans isomer, the substituents are on opposite sides of the ring (one "up" and one "down"). libretexts.org This allows for two distinct chair conformations: one where both groups are axial (diaxial) and one where both groups are equatorial (diequatorial). libretexts.org

These cis and trans isomers are stereoisomers that cannot be interconverted through ring flipping; they are distinct compounds with different physical properties. libretexts.org

A chiral center is a carbon atom attached to four different groups. libretexts.org In this compound, both C1 (bonded to H, ethyl, propyl-substituted C2, and ring C6) and C2 (bonded to H, propyl, ethyl-substituted C1, and ring C3) are chiral centers. spcmc.ac.inoit.edu

Since the two substituents (ethyl and propyl) are different, the molecule is asymmetric. spcmc.ac.in This leads to the existence of enantiomers (non-superimposable mirror images). oit.eduyoutube.com For a molecule with two different chiral centers, a total of four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and correspond to one of the trans isomers.

The (1R,2S) and (1S,2R) isomers are another pair of enantiomers and correspond to the cis isomer.

The cis and trans isomers are diastereomers of each other. libretexts.org

The relative stability of the different conformers is determined by steric strain, primarily from 1,3-diaxial interactions and gauche butane (B89635) interactions. libretexts.orgmasterorganicchemistry.com The energetic cost of placing a substituent in an axial position is given by its "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org Larger groups have larger A-values and a stronger preference for the equatorial position. lumenlearning.comstackexchange.com

Table 2: A-Values for Relevant Substituents

Substituent A-value (kcal/mol)
Ethyl (-CH₂CH₃) ~1.75 - 2.0
Propyl (-CH₂CH₂CH₃) ~2.0 - 2.1
Isopropyl (-CH(CH₃)₂) ~2.15 - 2.2

Data compiled from various sources. masterorganicchemistry.comlumenlearning.comubc.ca

Stability of cis-1-Ethyl-2-propylcyclohexane: The cis isomer exists as two rapidly interconverting chair conformers, one with an axial ethyl and equatorial propyl group, and the other with an equatorial ethyl and axial propyl group. youtube.com Since the propyl group is slightly bulkier than the ethyl group (as indicated by its slightly higher A-value), the conformation where the larger propyl group is equatorial and the smaller ethyl group is axial will be slightly more stable. stackexchange.comyoutube.com Both conformers also experience a gauche interaction between the adjacent ethyl and propyl groups. libretexts.org

Stability of trans-1-Ethyl-2-propylcyclohexane: The trans isomer can exist in a diequatorial or a diaxial conformation.

The diequatorial conformer is significantly more stable. quora.com In this form, both bulky groups avoid the highly unfavorable 1,3-diaxial interactions. libretexts.org There is, however, a gauche butane interaction between the two equatorial substituents on the adjacent carbons. libretexts.orgyale.edu

The diaxial conformer is highly unstable. Here, the axial ethyl group would have 1,3-diaxial interactions with the axial hydrogens at C4 and C6, and the axial propyl group would have similar interactions with the axial hydrogens at C3 and C5. This creates substantial steric strain, making this conformer energetically unfavorable. libretexts.orgyale.edu

Therefore, the most stable of all possible conformers for this compound is the diequatorial conformer of the trans isomer. quora.com

Computational Approaches to Conformational and Stereochemical Analysis of this compound

Computational chemistry provides powerful tools for investigating the complex conformational landscape and stereochemistry of this compound. These methods allow for the determination of stable conformers, the energy differences between them, and the geometric parameters that define their shapes.

Quantum mechanical calculations, such as ab initio and Hartree-Fock methods, are fundamental in mapping the conformational energy landscape of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about the energies of different spatial arrangements of the atoms. For substituted cyclohexanes, the primary interest lies in the relative energies of the chair, boat, and twist-boat conformations, as well as the various orientations of the alkyl substituents (axial versus equatorial).

High-level ab initio calculations, such as CCSD(T), combined with appropriate basis sets, can provide highly accurate energy predictions. Theoretical calculations reveal that for disubstituted cyclohexanes like this compound, the chair conformation is generally the most stable. mdpi.com The relative energies of different conformers, such as those with axial or equatorial substituents, can be determined, with the diequatorial conformer of the trans isomer typically being the most stable to minimize steric hindrance. youtube.com For instance, in related systems, the energy difference between conformers can be on the order of several kcal/mol, significantly influencing the equilibrium distribution of conformers. researchgate.net Quantum mechanical tunneling is another factor that can be considered, especially in H-migration reactions at low temperatures, as it allows for reactions to proceed even without sufficient energy to overcome the transition state barrier. mdpi.com

Table 1: Representative Quantum Mechanical Calculation Methods

Method Description Application to this compound
Hartree-Fock (HF) An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. Used for initial geometry optimizations and to calculate the molecular geometry and vibrational frequencies of conformers. researchgate.net
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation effects. Provides more accurate energy calculations for conformers compared to HF, crucial for determining relative stabilities. researchgate.net

Molecular mechanics methods offer a computationally less intensive alternative to quantum mechanics for studying large molecules like this compound. These methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

Force fields such as MMFF (Merck Molecular Force Field) are parameterized to reproduce experimental and high-level quantum mechanical data for a wide range of molecules. They are particularly useful for rapidly exploring the conformational space and identifying low-energy conformers. For this compound, molecular mechanics can be used to predict the relative stabilities of the cis and trans isomers and their respective chair and boat conformations. Computational studies on similar substituted bicyclohexyl (B1666981) systems have demonstrated that the conformational energy profile can be significantly influenced by the presence and positioning of substituents.

Table 2: Comparison of Isomer Stability using Molecular Mechanics

Isomer/Conformer Substituent Positions Relative Energy (Illustrative) Key Interactions
trans-1-ethyl-2-propylcyclohexane diequatorial Lowest Minimal steric strain
trans-1-ethyl-2-propylcyclohexane diaxial Highest Significant 1,3-diaxial interactions

Note: Relative energies are illustrative and depend on the specific force field used.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost. DFT methods, such as B3LYP, are effective in predicting geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational preferences of molecules like this compound. researchgate.net

DFT calculations can be used to optimize the geometries of various conformers and calculate their relative energies, providing insights into the most stable structures. researchgate.net For example, DFT studies on ethyl-substituted cyclohexane derivatives have been used to model steric effects. The choice of functional and basis set is crucial for obtaining reliable results. The optimized geometric parameters from DFT calculations often show good agreement with experimental data, considering potential variations between solid and gaseous phases. researchgate.net In studies of related compounds, DFT has been used to predict bond dissociation energies and reaction pathways.

Table 3: Representative DFT Functionals and Their Applications

DFT Functional Description Application to this compound
B3LYP A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for geometry optimization, frequency calculations, and determining relative energies of conformers. researchgate.netscience.gov
M06-2X A hybrid meta-GGA functional with good performance for non-covalent interactions. Can provide improved accuracy for systems where dispersion forces are important, such as in determining inter-substituent interactions.

Spectroscopic Elucidation of this compound Stereoisomers (Methodology Focus)

Spectroscopic techniques are indispensable for the experimental characterization of the stereoisomers of this compound. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of this compound isomers.

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra provide information about the electronic environment of the nuclei. For this compound, distinct signals for the ethyl and propyl groups can be used to differentiate it from positional isomers. The chemical shifts of the cyclohexane ring protons and carbons are particularly sensitive to their axial or equatorial orientation.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the relative stereochemistry of substituents. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close in space, typically within 5 Å. This is invaluable for determining stereochemistry. For this compound, NOESY can reveal through-space interactions between the protons of the ethyl and propyl groups and the protons of the cyclohexane ring. For the cis isomer, NOE correlations would be expected between the axial proton on one substituted carbon and the equatorial substituent on the adjacent carbon. In the trans-diequatorial isomer, NOEs might be observed between the equatorial substituents and adjacent equatorial protons.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the molecule's conformation and can be used to distinguish between different conformers of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The C-H stretching and bending vibrations of the ethyl, propyl, and cyclohexane moieties will give rise to characteristic bands in the IR spectrum. The positions and intensities of these bands can differ between conformers, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule. For some substituted cyclohexanes, the presence of specific bands can be correlated with the existence of chair or non-chair conformations. sci-hub.se

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for studying non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the cyclohexane ring and the alkyl substituents are often strong in the Raman spectrum. Changes in the Raman spectra with temperature can be used to study conformational equilibria. For example, the appearance or disappearance of certain bands as the temperature is lowered can indicate the "freezing out" of a particular conformer. researchgate.netresearchgate.net

Table 4: Spectroscopic Methods for Stereochemical Analysis

Technique Information Obtained Application to this compound
¹H NMR Chemical shifts, coupling constants Determination of proton environments (axial/equatorial), dihedral angles, and connectivity.
¹³C NMR Chemical shifts Identification of carbon skeleton and differentiation of conformers based on carbon chemical shifts. researchgate.net
NOESY Through-space proton-proton correlations Determination of spatial proximity of substituents to establish cis/trans isomerism.
IR Spectroscopy Vibrational modes (absorption) Identification of functional groups and differentiation of conformers based on fingerprint region. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on both its conformation and, for chiral compounds, its absolute stereochemistry. nih.govspringernature.com While direct XRD analysis of this compound is impractical due to its liquid state at room temperature and inherent conformational flexibility, the technique is invaluable for studying its crystalline derivatives.

The primary challenge in applying XRD to simple cyclohexane derivatives is the difficulty in obtaining single crystals suitable for analysis. iucr.org To overcome this, non-crystalline compounds are often chemically modified to create crystalline derivatives. A common strategy involves reacting the compound with a chiral auxiliary , a molecule of known absolute configuration. researchgate.netpurechemistry.org This reaction creates a diastereomer which, due to its different physical properties and often increased polarity and rigidity, is more amenable to crystallization. Once a crystal structure of the diastereomer is obtained, the known configuration of the auxiliary serves as an internal reference, allowing the relative and, consequently, the absolute configuration of the target molecule to be determined. researchgate.netresearchgate.net

For derivatives of this compound, this could involve introducing a functional group (e.g., a hydroxyl or carboxyl group) that can be esterified with a chiral acid or alcohol. The resulting diastereomeric ester may then be crystallized. For instance, chiral auxiliaries like camphorsultam dichlorophthalic acid (CSDP acid) have been developed specifically for resolving alcohols and determining their absolute configurations via XRD. researchgate.net

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govresearchgate.net When an X-ray photon's energy is near the absorption edge of an atom (particularly a heavy atom), the scattering factor becomes complex. This breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are equal. wikipedia.org The small intensity differences between these Bijvoet pairs can be measured and used to establish the absolute structure of the crystal. platonsoft.nlcristal.org

The Flack parameter is a critical value refined during the crystallographic analysis that quantifies the absolute structure. wikipedia.orgmdpi.com A Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. A value near 1 suggests that the inverted configuration is correct, while a value around 0.5 may indicate a racemic twin. wikipedia.orgmdpi.com

In cases where even derivatization fails to produce suitable crystals, the crystalline sponge method offers a revolutionary alternative. rsc.orgrsc.org This technique involves soaking a non-crystalline analyte into the pores of a pre-formed metal-organic framework (MOF) crystal. researchgate.net The host MOF, or "crystalline sponge," holds the guest molecule in an ordered arrangement, allowing for its structure to be determined by XRD as if it were a single crystal itself. rsc.orgrsc.org This method is particularly powerful for determining the structures of oils or compounds available only in minute quantities. rsc.org Chiral crystalline sponges, which have a known chirality built into their framework, can be used to reliably determine the absolute configuration of guest molecules without the need for chemical modification. acs.org

For any derivative of this compound, a successful XRD analysis would yield precise data on the cyclohexane ring's conformation (e.g., chair, twist-boat), the axial or equatorial positions of the ethyl and propyl substituents, and the torsional angles that define their spatial relationship. chimia.chresearchgate.net This provides definitive experimental evidence to complement and validate computational and spectroscopic conformational analyses.

Below is a table representing the type of data that would be generated from a hypothetical X-ray crystallographic analysis of a crystalline derivative of this compound.

ParameterHypothetical ValueSignificance
Crystal Data Defines the crystal's basic geometry and contents.
Chemical FormulaC₁₉H₂₅NO₅SRepresents a derivative with a chiral auxiliary (e.g., camphorsultam-based).
Space GroupP2₁A non-centrosymmetric space group, which is a prerequisite for determining absolute configuration. nih.gov
a, b, c (Å)a=10.123, b=12.456, c=15.789The dimensions of the unit cell.
α, β, γ (°)α=90, β=98.5, γ=90The angles of the unit cell (monoclinic in this case).
Structure Refinement Details the quality of the fit between the experimental data and the final structural model.
Flack Parameter (x)0.02(4)A value close to 0 with a small uncertainty confirms the assigned absolute configuration is correct. wikipedia.orgmdpi.com
Conformational Data Provides specific details about the molecule's 3D shape.
Cyclohexane ConformationChairConfirms the lowest energy conformation of the cyclohexane ring. researchgate.net
C1-Ethyl Group PositionEquatorialDefines the orientation of the ethyl substituent.
C2-Propyl Group PositionEquatorialDefines the orientation of the propyl substituent.
Torsion Angle (Et-C1-C2-Pr)-62.5°Quantifies the gauche relationship between the two bulky substituents in this cis-isomer example.

Reactivity and Reaction Pathways of 1 Ethyl 2 Propylcyclohexane

Unimolecular Reactions and Decomposition Pathways

Under high-temperature conditions, such as those found in pyrolysis, 1-ethyl-2-propylcyclohexane can undergo unimolecular decomposition. epa.gov The initial step typically involves the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy compared to carbon-hydrogen (C-H) bonds. This initiation produces two alkyl radicals. osti.gov For this compound, this can occur at several locations, including cleavage of the substituents from the ring or breaking of bonds within the alkyl chains or the cyclohexane (B81311) ring itself.

Following initiation, the resulting radicals, particularly the larger 1-ethyl-2-propylcyclohexyl radical, are unstable and undergo rapid subsequent reactions. escholarship.org The primary decomposition routes for these radicals are β-scission and isomerization. escholarship.orgresearchgate.net

β-scission is a critical decomposition pathway for alkyl radicals, involving the cleavage of a C-C bond that is in the beta position relative to the radical center. osti.govescholarship.org This reaction results in the formation of a stable, smaller alkene molecule and a new, smaller radical. escholarship.org

In the case of radicals derived from this compound, several β-scission reactions are possible:

Ring-Opening: If the radical center is on the cyclohexane ring, a β-scission reaction can lead to the opening of the ring, forming an unsaturated open-chain radical. arxiv.org For instance, cleavage of a C-C bond within the ring produces a long-chain alkenyl radical.

Side-Chain Cleavage: If the radical is on one of the alkyl side chains, β-scission can lead to the elimination of a small alkene, such as ethylene (B1197577) or propene. For example, a radical on the propyl chain can undergo β-scission to release an ethylene molecule and form a smaller radical. escholarship.org Similarly, the ethyl radical itself can decompose to ethylene and a hydrogen atom via C-H β-scission. escholarship.org Successive C-C β-scissions are a dominant decay pathway for larger alkyl radicals at high temperatures, leading to the formation of smaller, more stable hydrocarbons. escholarship.org

The table below outlines potential β-scission products from radicals of this compound, based on analogous reactions in similar compounds. osti.govescholarship.org

Initial Radical Location Bond Cleaved Primary Products
Cyclohexyl RingEndocyclic C-CAlkenyl Radical
Propyl Side Chain (Cα)Cβ-Cγ (in propyl group)Ethylene + Radical
Ethyl Side Chain (Cα)Cβ-H (in ethyl group)Ethylene + H•
Tertiary Carbon on RingRing C - Propyl CPropyl Radical + Ethylcyclohexene
Tertiary Carbon on RingRing C - Ethyl CEthyl Radical + Propylcyclohexene

Before decomposition, alkyl radicals can undergo isomerization through intramolecular hydrogen shifts (H-shifts). escholarship.org In this process, a hydrogen atom from one part of the radical transfers to the radical center, resulting in a new radical isomer. These reactions typically proceed through cyclic transition states, with 5- and 6-membered rings being the most favorable. acs.org

For a 1-ethyl-2-propylcyclohexyl radical, various H-shifts are possible, including 1,4-, 1,5-, and 1,6-H shifts, which relocate the radical center to a different position on the molecule. escholarship.org For example, a radical initially formed on the propyl chain could isomerize to a more stable tertiary position on the cyclohexane ring. These isomerization reactions are crucial as they can lead to different, more favorable β-scission pathways, thus altering the final product distribution. researchgate.net Studies on n-propylcyclohexane have identified seven distinct isomerization pathways, highlighting the complexity of these reaction networks. researchgate.net Tunneling effects can become significant for these H-transfer reactions, especially at lower temperatures. acs.org

Hydrogen Abstraction Reactions in this compound Systems

Hydrogen abstraction is a fundamental reaction class responsible for fuel consumption during combustion and oxidation. acs.orgresearchgate.net In these bimolecular reactions, a small radical (like •OH, •H, or HO₂•) removes a hydrogen atom from the this compound molecule, forming a stable molecule (e.g., H₂O, H₂) and a new, large alkylcyclohexyl radical. acs.orgpnas.org

The this compound molecule presents numerous hydrogen atoms that can be abstracted, and the rate of abstraction is highly dependent on the site. rsc.org The C-H bonds are classified as primary (1°), secondary (2°), or tertiary (3°) based on the carbon atom they are attached to. Tertiary C-H bonds are the weakest and thus the most susceptible to abstraction, followed by secondary and then primary C-H bonds. rsc.orgbohrium.com

Theoretical studies on similar alkylcyclohexanes like methylcyclohexane (B89554), ethylcyclohexane (B155913), and n-propylcyclohexane have established the kinetics for H-abstraction at various sites. acs.orgrsc.orgbohrium.com The fastest hydrogen abstraction rates consistently occur at the tertiary carbon sites on the cyclohexane ring—in this case, the C1 and C2 positions where the alkyl groups are attached. acs.orgbohrium.com

The table below details the different types of hydrogen atoms in this compound and their relative reactivity towards abstraction.

Site of Hydrogen Atom Classification Location Relative Reactivity
C1 and C2Tertiary (3°)Cyclohexane RingHighest
C3, C4, C5, C6Secondary (2°)Cyclohexane RingHigh
Cα (Propyl), Cβ (Propyl)Secondary (2°)Propyl Side ChainIntermediate
Cα (Ethyl)Secondary (2°)Ethyl Side ChainIntermediate
Cγ (Propyl)Primary (1°)Propyl Side ChainLow
Cβ (Ethyl)Primary (1°)Ethyl Side ChainLowest

Oxidative Transformations of this compound and Analogues

In the presence of oxygen, such as in atmospheric oxidation or the early stages of combustion, this compound undergoes oxidative transformations. The general mechanism for the low-temperature oxidation of cycloalkanes is well-established and involves several key steps. arxiv.orgmdpi.com

The process begins with the formation of an alkylcyclohexyl radical, typically through H-abstraction as described previously. mdpi.com This radical (R•) then rapidly adds to molecular oxygen (O₂) to form a peroxy radical (ROO•). arxiv.org This is a crucial step in the oxidation chain.

The peroxy radical can then undergo several reactions:

Intramolecular H-Abstraction: The ROO• radical can abstract a hydrogen atom from another part of the same molecule, forming a hydroperoxy-alkyl radical (•QOOH). mdpi.com

Second O₂ Addition: The •QOOH radical can add a second oxygen molecule, leading to the formation of hydroperoxy-alkylperoxy radicals (•P(OOH)₂). Subsequent reactions can form ketohydroperoxides. arxiv.orgmdpi.com

Decomposition: Peroxy radicals can also decompose. For example, they can lead to the formation of cyclic ethers or decompose to form a carbonyl (like a ketone) and a hydroxyl radical (•OH). arxiv.org The oxidation of cyclohexane, for instance, leads to the formation of cyclohexanone. researchgate.net

For this compound, oxidation would lead to a variety of oxygenated products. Oxidation initiated on the ring could produce substituted cyclohexanones and cyclohexanols. researchgate.net Oxidation on the alkyl side chains would lead to the formation of various alcohols, ketones, and organic acids after further reactions. ustc.edu.cn Studies on analogous compounds show the formation of hydroperoxides, alcohols, and carbonyls as primary oxidation products. ustc.edu.cn These transformation products may have different environmental properties, such as persistence and bioaccumulation potential, compared to the parent compound. rsc.org

Low-Temperature Oxidation Mechanisms

At low temperatures (approximately 500–800 K), the oxidation of this compound is initiated by the abstraction of a hydrogen atom from the fuel molecule by radicals, forming a cycloalkyl radical. This initial step is followed by a sequence of reactions characteristic of low-temperature alkane combustion. The primary pathways include:

H-Atom Abstraction: The process begins when a radical (like OH) abstracts a hydrogen atom from the this compound molecule, creating a fuel radical (R•).

Oxygen Addition: The resulting alkyl radical (R•) rapidly and reversibly adds to a molecular oxygen (O₂) to form a peroxy radical (ROO•).

Isomerization: The ROO• radical can undergo internal hydrogen migration (isomerization) to form a hydroperoxyalkyl radical (•QOOH). Studies on similar compounds like ethylcyclohexane and n-propylcyclohexane show that 1,5 H-migration is a dominant pathway. mdpi.com

Second Oxygen Addition: The •QOOH radical can add another O₂ molecule, forming a hydroperoxyalkylperoxy radical (•OOQOOH).

The low-temperature chemistry of cyclohexane derivatives is significantly influenced by the ring structure, which can create strain in the bicyclic transition states required for isomerization, affecting reaction rates compared to open-chain alkanes. researchgate.net For ethylcyclohexane, significant reactivity is observed in the low-temperature range, highlighting the importance of these pathways. acs.org

Table 1: Key Reaction Classes in Low-Temperature Oxidation

Reaction ClassDescriptionSignificance
H-Atom Abstraction Removal of a hydrogen atom from the parent fuel molecule by a radical species.Initiates the oxidation process.
O₂ Addition Addition of molecular oxygen to an alkyl radical to form a peroxy radical (ROO•).A critical step in forming oxygenated intermediates.
Isomerization (H-migration) Internal transfer of a hydrogen atom within a radical (e.g., ROO• → •QOOH).Forms more stable radicals and enables subsequent reactions.
Second O₂ Addition Addition of O₂ to a hydroperoxyalkyl radical (•QOOH) to form •OOQOOH.Leads to the formation of species that can decompose into multiple radicals.
Decomposition Breakdown of complex radicals to form stable products and more reactive radicals (e.g., OH).Responsible for chain branching, which accelerates the overall reaction.

Intermediate-Temperature Oxidation Mechanisms

In the intermediate-temperature range (approximately 800–1000 K), the reactivity of this compound decreases, a phenomenon known as the negative temperature coefficient (NTC) behavior. acs.org This occurs because the initial ROO• peroxy radicals, which are less stable at these higher temperatures, tend to decompose back to the initial reactants (R• + O₂) or undergo β-scission reactions rather than proceeding through the low-temperature chain-branching pathways.

Key reaction pathways at intermediate temperatures include:

β-Scission: The decomposition of alkyl and cycloalkyl radicals becomes more prominent, breaking C-C bonds and leading to the formation of smaller alkenes (like ethylene and propene) and smaller radicals.

Formation of Cycloalkenes: Dehydrogenation of the cyclohexane ring becomes a significant pathway, producing cycloalkenes. mdpi.com These unsaturated cyclic compounds can then be further oxidized or contribute to the formation of aromatic compounds.

An experimental study on ethylcyclohexane oxidation clearly demonstrated this NTC behavior, showing a dip in reactivity before it increases again at higher temperatures. acs.org

Formation of Oxygenated Products (e.g., Cyclic Ethers, Ketones, Aldehydes)

The oxidation of this compound produces a variety of oxygenated species. The formation of these products is a direct consequence of the low-temperature oxidation pathways involving ROO• and •QOOH radicals.

Cyclic Ethers: These are formed through a series of reactions that often begin with an H-abstraction from the fuel. researchgate.net For instance, in cyclohexane oxidation, products like 1,2-epoxycyclohexane have been identified. researchgate.netacs.org The formation of these cyclic ethers (CEs) involves isomerization steps that can be hindered by the ring strain of bicyclic transition states. researchgate.net

Ketones and Aldehydes: These are also major products. Experimental studies on the oxidation of ethylcyclohexane have quantified numerous C8 species with the formula C₈H₁₄O, which include various cyclic ethers, ketones, and aldehydes that retain the parent carbon skeleton. acs.org The decomposition of hydroperoxyalkylperoxy radicals (•OOQOOH) is a primary route to these oxygenated compounds. mdpi.com

Table 2: Major Oxygenated Products from Alkylcyclohexane Oxidation

Product ClassFormation PathwayExamples from Analogous Compounds
Cyclic Ethers Isomerization and cyclization of hydroperoxyalkyl radicals (•QOOH).1,2-epoxycyclohexane, 1,3-epoxycyclohexane researchgate.net
Ketones Decomposition of hydroperoxy intermediates.Cyclohexanone (from cyclohexane)
Aldehydes Decomposition of hydroperoxy intermediates, often involving side-chain oxidation.Benzaldehyde (from toluene (B28343) oxidation, a related pathway) psu.edu

Computational and Kinetic Modeling of this compound Reactions

Computational chemistry and kinetic modeling are indispensable tools for understanding the complex reaction networks involved in the transformation of this compound. These methods allow for the elucidation of reaction mechanisms and the prediction of reactivity under various conditions.

Development of Detailed Chemical Kinetic Models

Detailed chemical kinetic models are comprehensive sets of elementary reactions designed to simulate the combustion and oxidation of fuels. For large cycloalkanes like this compound, these models are often constructed by extending well-validated core mechanisms (for small hydrocarbons) with sub-mechanisms specific to the fuel. upm.es

A model for n-propylcyclohexane, a structural isomer, was developed that included 189 species and 1125 reactions. upm.es Another detailed mechanism for high-temperature combustion of n-propylcyclohexane contained 545 species and 3105 reactions, which was later reduced to a skeletal mechanism of 108 species and 393 reactions for practical computational fluid dynamics (CFD) applications. researchgate.net Similarly, models for ethylcyclohexane have been developed and validated against experimental data from shock tubes and jet-stirred reactors over wide temperature ranges. researchgate.net These models typically include numerous reaction classes to account for both low- and high-temperature chemistry. researchgate.net

Table 3: Example Characteristics of Kinetic Models for Alkylcyclohexanes

Model SubjectNumber of SpeciesNumber of ReactionsTemperature Range (K)Validation Experiments
n-Propylcyclohexane upm.es1891125High TemperatureShock Tube, Jet-Stirred Reactor
n-Propylcyclohexane researchgate.net545 (detailed), 108 (skeletal)3105 (detailed), 393 (skeletal)High TemperatureShock Tube, Laminar Flame Speed
Ethylcyclohexane researchgate.netNot specifiedNot specified678–1287Shock Tube, Jet-Stirred Reactor, Laminar Flame Speed
Methylcyclohexane osti.govNot specifiedNot specifiedLow-Pressure FlameMolecular Beam Mass Spectrometry

Sensitivity Analysis in Reaction Pathway Validation

For instance, in models of n-propylcyclohexane, sensitivity analysis helps to identify the key reactions governing the combustion process under different conditions. researchgate.net In studies of methylcyclohexane flames, sensitivity analysis was used to understand the chemical pathways leading to the formation of important intermediates and products like aromatics and soot precursors. osti.gov This validation tool is crucial for refining kinetic models and ensuring their predictive accuracy by comparing simulation results with experimental data. kobv.de

Prediction of Reaction Pathways and Transition States via Quantum Chemistry

Quantum chemistry calculations, particularly methods like Density Functional Theory (DFT), are powerful tools for predicting reaction pathways from first principles. nih.gov These methods can calculate the activation energies and transition state structures for elementary reactions, providing crucial data for developing kinetic models, especially for reactions where experimental data is unavailable. nih.gov

For normal-alkyl cyclohexanes, quantum chemical calculations have been used to determine the rate constants for key low-temperature reactions, such as the intramolecular H-migration of •OOQOOH radicals. mdpi.com These studies revealed significant differences compared to rates estimated from non-cyclic alkanes, highlighting the unique influence of the cyclic structure. mdpi.com Computational methods can also be used to explore entire reaction networks, screen for potential products, and even perform "computational retrosynthesis" to predict viable synthetic routes. nih.gov This predictive power allows researchers to explore unknown reactions and catalyst designs before conducting costly and time-consuming experiments. nih.gov

Computational and Theoretical Chemistry of 1 Ethyl 2 Propylcyclohexane

Molecular Modeling and Simulation of 1-Ethyl-2-propylcyclohexane Systems

Molecular modeling and simulation serve as powerful tools to investigate the dynamic nature of this compound. By approximating the interactions between atoms using classical mechanics, these techniques can simulate the behavior of large ensembles of molecules over time, revealing macroscopic properties from microscopic interactions.

The accuracy of molecular simulations is fundamentally dependent on the quality of the force field, which is a set of potential energy functions and associated parameters that describe the interactions within the system. usc.edu For alkylcyclohexanes like this compound, force fields must accurately represent bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. usc.edu

Development of force fields such as the CHARMM General Force Field (CGenFF) or the OPLS-AA (Optimized Potentials for Liquid Simulations) involves a meticulous parameterization process. nih.govscispace.com Parameters are tuned to reproduce experimental data for a set of small, representative molecules. For alkylcyclohexanes, this typically includes targeting bulk liquid properties like density and enthalpy of vaporization. arxiv.orgresearchgate.net Alternatively, parameters can be derived from high-level quantum mechanics (QM) calculations, which provide detailed information about molecular geometries, vibrational frequencies, and torsional energy profiles. researchgate.netuni-paderborn.de

The united-atom approach, where CH, CH₂, and CH₃ groups are treated as single interaction sites, is a common simplification that reduces computational cost while often maintaining accuracy for hydrocarbon simulations. uni-paderborn.de Lennard-Jones (LJ) parameters and site-to-site distances are optimized to fit vapor-liquid equilibrium (VLE) data, including vapor pressure, saturated liquid density, and enthalpy of vaporization. researchgate.netuni-paderborn.de

Force Field TypeTypical Parameterization TargetsStrengths for Alkylcyclohexanes
United-Atom (e.g., TraPPE-UA)Vapor-liquid equilibria (density, enthalpy of vaporization), critical points.Computationally efficient, good for predicting thermophysical properties of bulk liquids.
All-Atom (e.g., OPLS-AA, CGenFF)Liquid properties, QM potential energy surfaces, vibrational spectra, rotational barriers. nih.govHigher detail, better for conformational analysis and specific intermolecular interactions.
Polarizable (e.g., Drude Oscillator)QM interaction energies, dipole moments, condensed-phase properties. nih.govProvides a more accurate physical representation of intermolecular interactions by including electronic polarization. nih.gov

Due to the flexibility of the cyclohexane (B81311) ring and its alkyl substituents, this compound can exist in numerous spatial arrangements known as conformers. Identifying the most stable, low-energy conformers is crucial for understanding its properties. Conformational search algorithms systematically explore the potential energy surface of the molecule to locate these energy minima.

For this compound, the primary conformational isomerism arises from the chair conformation of the cyclohexane ring and the orientation of the ethyl and propyl groups. libretexts.org Substituents on a cyclohexane ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). masterorganicchemistry.com The chair conformation with both the ethyl and propyl groups in equatorial positions is generally the most stable. libretexts.orgscribd.com This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in an axial position, clashing with other axial hydrogens. libretexts.orgopenstax.org

Given that the propyl group is bulkier than the ethyl group, conformations where the propyl group is equatorial are strongly favored over those where it is axial. A ring-flip process interconverts the two chair forms, causing all axial groups to become equatorial and vice versa. masterorganicchemistry.com For trans-1-ethyl-2-propylcyclohexane, one chair conformer will have both groups equatorial (e,e), while the ring-flipped conformer will have both groups axial (a,a). The diequatorial conformer is significantly more stable. scribd.com For the cis isomer, both chair conformers will have one group axial and one equatorial (a,e and e,a). pressbooks.pub The conformer that places the larger propyl group in the equatorial position will be the more stable of the two. scribd.com

IsomerConformerSubstituent Positions (Ethyl, Propyl)Relative StabilityKey Steric Interactions
trans-1,2Diequatorial(e,e)Most StableGauche interaction between substituents.
trans-1,2Diaxial(a,a)Least StableSevere 1,3-diaxial interactions for both groups.
cis-1,2Axial-Equatorial(a,e)Less Stable1,3-diaxial interactions for the axial ethyl group.
cis-1,2Equatorial-Axial(e,a)More Stable (of the two cis)1,3-diaxial interactions for the axial propyl group (more strain than ethyl).

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide a more fundamental and often more accurate description of molecular properties than classical force fields.

Electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the relative energies of the different conformers of this compound with high accuracy. acs.org Methods like M06-2X and B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), are commonly employed for geometry optimizations and frequency calculations of alkylcyclohexanes. researchgate.netresearchgate.net

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality conformational energies. acs.org For instance, calculations on various alkylcyclohexanes have shown that MP2/6-31G(d)//6-31G(d) methods yield conformational energies (A-values) that are very similar to experimental values. acs.org These calculations confirm that the stability of a conformer is primarily determined by steric effects, including gauche interactions and repulsive nonbonded interactions. acs.org For this compound, these calculations would precisely quantify the energy difference between the diequatorial, axial-equatorial, and diaxial arrangements of the cis and trans isomers.

AlkylcyclohexaneComputational MethodCalculated Conformational Energy (A-value, kcal/mol)Experimental A-value (kcal/mol)
Methylcyclohexane (B89554)MP2/6-31G(d)//6-31G(d)1.96 acs.org1.74
Ethylcyclohexane (B155913)MP2/6-31G(d)//6-31G(d)1.80 acs.org1.79
IsopropylcyclohexaneMP2/6-31G(d)//6-31G(d)1.60 acs.org2.17
tert-ButylcyclohexaneMP2/6-31G(d)//6-31G(d)5.45 acs.org~5.0

Quantum chemistry enables the prediction of spectroscopic properties from first principles, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved by calculating the nuclear magnetic shielding tensors. psi-k.net The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for this purpose. science.gov DFT methods, such as B3LYP, are often used to compute the shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). science.gov These calculations are sensitive to the molecular geometry, meaning that accurate prediction requires using the correct low-energy conformer or a Boltzmann-averaged spectrum over multiple conformers. Models have been developed that incorporate factors like partial atomic charges and steric interactions to predict proton chemical shifts in complex hydrocarbons with high accuracy (rms error ~0.11 ppm). modgraph.co.uk

PropertyComputational MethodKey Calculated ParameterApplication to this compound
NMR Chemical ShiftsGIAO-DFT (e.g., B3LYP)Isotropic magnetic shielding tensor. psi-k.netAssigns specific ¹H and ¹³C signals to atoms in a particular conformer, aiding in stereochemical assignment.
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/cc-pVTZ)Harmonic and anharmonic vibrational modes. researchgate.netPredicts the positions of C-H stretching and bending modes, confirming the presence of alkyl and cyclohexane moieties.

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp°), are essential for chemical process design and understanding reaction energetics. mdpi.com These properties can be reliably estimated for this compound using both quantum chemical methods and group additivity (GA) schemes. mdpi.comresearchgate.net

Quantum chemical calculations can determine the total electronic energy, from which the enthalpy of formation can be derived using atomization or isodesmic reaction schemes. Statistical mechanics, using the calculated vibrational frequencies and rotational constants, allows for the computation of entropy and heat capacity. researchgate.net

The Benson Group Additivity (GA) method is a widely used empirical approach that estimates thermochemical properties by summing the contributions of constituent chemical groups. nist.govnist.gov The molecule is dissected into a set of defined groups, and the property of the whole molecule is the sum of the values for these groups, with corrections applied for non-nearest-neighbor interactions like gauche and 1,5-pentane interactions, as well as for ring strain. nist.govnist.gov For this compound, the groups would include contributions from the CH₂ and CH groups within the ring and the alkyl chains, along with a specific correction for the cyclohexane ring itself. nist.govnist.gov

GroupDescriptionTypical ΔfH° (gas, 298.15 K) Contribution (kJ/mol) nist.gov
C-(C)₂(H)₂Secondary carbon in an alkane chain/ring-20.71
C-(C)₃(H)Tertiary carbon in an alkane chain/ring-7.95
C-(C)(H)₃Primary carbon (methyl group)-42.17
Cyclohexane Ring StrainCorrection for the six-membered ring0.0
CompoundPropertyEstimated ValueMethod
This compoundΔfH° (gas)-236.39 kJ/molJoback Group Contribution
This compoundΔfG° (gas)-58.48 kJ/molJoback Group Contribution
EthylcyclohexaneΔfH° (gas)-155.1 ± 0.9 kJ/molExperimental/Calculated aip.org
n-PropylcyclohexaneΔfH° (gas)-175.7 ± 1.0 kJ/molExperimental/Calculated aip.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. DFT methods allow for the calculation of various molecular properties, providing insights into reaction mechanisms and selectivity that are crucial for understanding and predicting chemical behavior.

The prediction of regioselectivity in functionalization reactions of substituted cyclohexanes is a key application of DFT. For a molecule such as this compound, which possesses multiple non-equivalent C-H bonds, identifying the most reactive site is essential. Computational strategies are effective for predicting which position on the molecule is most likely to react.

A primary application of DFT in this context is the calculation of activation energies for hydrogen atom abstraction at different positions on the cyclohexane ring and its alkyl substituents. This process is a critical step in many oxidation and halogenation reactions. By modeling the transition states for the removal of a hydrogen atom from each unique carbon, DFT can determine the lowest energy pathway, which corresponds to the most kinetically favorable reaction site. For this compound, this involves calculating the energy required to break the C-H bonds at the tertiary carbons of the ring (C1 and C2) and the various secondary carbons of the ring and the alkyl chains. The position with the lowest calculated activation energy for H-atom abstraction is predicted to be the most reactive.

These computational predictions are influenced by both steric and electronic effects of the ethyl and propyl substituents. The chair-like conformation of the cyclohexane ring places these substituents in specific spatial orientations, affecting the accessibility of different hydrogen atoms to incoming reagents.

DFT is instrumental in characterizing the transition states of reaction mechanisms involving alkylcyclohexanes, providing detailed information about the geometry and energy of these fleeting structures. This is particularly relevant for complex processes like low-temperature combustion and autoignition, where intramolecular hydrogen migration is a key mechanistic step.

In the low-temperature oxidation of normal-alkyl cyclohexanes, hydroperoxyalkylperoxy radicals (•OOQOOH) are crucial intermediates. mdpi.com A critical subsequent reaction is the intramolecular H-migration, where a hydrogen atom moves from a carbon atom to the peroxy group, forming a dihydroperoxyalkyl radical (•P(OOH)2). mdpi.com DFT calculations are used to locate the transition state structures for these H-migration reactions. For radicals derived from ethylcyclohexane and n-propylcyclohexane, which serve as models for this compound, studies have shown that 1,5 H-migration is the dominant pathway. mdpi.com

Following H-migration, the resulting radicals can undergo β-scission, a fragmentation reaction that breaks a carbon-carbon bond. mdpi.com DFT calculations allow for the determination of high-pressure limit rate constants for these β-scission reactions by characterizing the associated transition states. mdpi.com For instance, in mechanisms developed for ethyl cyclohexane and n-propyl cyclohexane, the rate constants for the β-scission of •P(OOH)2 radicals were initially estimated from analogous reactions in non-cyclic alkanes. mdpi.com However, specific DFT calculations for these cycloalkane systems revealed that the actual rate constants are significantly higher, highlighting the necessity of tailored computational studies for cyclic hydrocarbons. mdpi.com

Table 1: Key Reaction Classes in Alkylcyclohexane Oxidation Studied with DFT

Reaction Class Description Significance
H-atom Abstraction Initial removal of a hydrogen atom from the alkylcyclohexane by a radical species (e.g., •OH). Determines the initial site of oxidation and regioselectivity.
Intramolecular H-migration Transfer of a hydrogen atom within a radical intermediate, such as from a C-H group to a peroxy group (e.g., in •OOQOOH radicals). A key step in low-temperature autoignition chemistry, leading to chain branching. mdpi.com
β-Scission Fragmentation of a radical by breaking a C-C bond that is beta to the radical center (e.g., in •P(OOH)2 radicals). Leads to the formation of smaller, stable molecules and other radicals, propagating the reaction chain. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies Involving this compound and Related Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby saving significant time and resources compared to experimental measurements. mdpi.com For alkylcyclohexanes, QSPR models are developed to predict a range of properties, including thermodynamic data and physical characteristics.

The fundamental approach in QSPR involves three main components:

A dataset of compounds with experimentally measured properties. mdpi.com

A set of numerical values, known as molecular descriptors, that characterize the chemical structure of these compounds. mdpi.com

A statistical or machine learning algorithm to create a mathematical function that links the descriptors to the property of interest. mdpi.com

A critical step in any QSPR study is the calculation and selection of appropriate molecular descriptors. escholarship.org These are numerical values derived from the chemical structure that encode constitutional, topological, geometric, or electronic information. For alkylcyclohexanes and related compounds, a vast number of descriptors can be generated using specialized software. escholarship.org

The development process involves several stages:

Generation: A large pool of descriptors is calculated from the 2D or 3D structure of the molecules. These can range from simple counts of atoms and bonds to complex topological indices and quantum-chemical parameters. nih.govescholarship.org

Reduction: The initial set of descriptors often contains redundant or irrelevant information. Statistical methods are used to reduce this set by removing descriptors that are constant across all molecules or highly correlated with each other (multicollinearity). nih.govescholarship.org

Selection: From the reduced set, feature selection techniques, such as genetic algorithms or stepwise regression, are employed to identify the small subset of descriptors that best correlates with the property being modeled. researchgate.netmdpi.com This step is crucial for creating models that are both accurate and interpretable. rsc.org

For cycloalkanes, studies have utilized a wide array of descriptors to build predictive models. nih.gov These descriptors capture various aspects of the molecular structure, such as size, shape, branching, and electronic distribution.

Table 2: Examples of Molecular Descriptor Classes Used in Alkylcyclohexane QSPR Studies

Descriptor Class Description Examples
Constitutional Descriptors Based on the molecular formula and atom counts. Molecular Weight, Number of carbon atoms, Number of rings. escholarship.org
Topological Descriptors Derived from the 2D graph representation of the molecule, describing connectivity and branching. Randić index, Wiener index, Zagreb indices. annalsofrscb.ro
Geometrical Descriptors Based on the 3D structure of the molecule. Molecular surface area, Molecular volume.
Quantum-Chemical Descriptors Derived from quantum mechanical calculations. Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment. nih.gov
Fragmental Descriptors Based on the counts of specific chemical groups or fragments. Number of -CH3 groups, Number of -CH2- groups. escholarship.org

Once a QSPR model is developed and validated, it can be used to predict the properties and behavior of compounds like this compound. These predictions are based solely on its calculated molecular descriptors.

For example, QSPR models have been successfully developed for structural isomers of cycloalkanes to predict key physicochemical properties. annalsofrscb.ro In a study on C9H18 isomers containing a cyclohexane ring, topological indices were correlated with properties like boiling point, vapor pressure, and enthalpy of vaporization. annalsofrscb.ro The Augmented Zagreb index, for instance, showed a strong correlation with boiling points. annalsofrscb.ro Such models can be extended to predict the properties of larger alkylcyclohexanes like this compound (C11H22).

Other QSPR studies have focused on predicting thermodynamic properties like the standard enthalpy of formation (ΔHf°). mdpi.com A model developed using a large dataset of organic compounds was able to predict ΔHf° with high accuracy (R² = 0.9830) using just five molecular descriptors calculated from the molecular structure. mdpi.com These descriptors included information about atomic masses, van der Waals volumes, and specific atom-centered fragments. mdpi.com The application of such a model to this compound would allow for a rapid and accurate estimation of its enthalpy of formation without the need for calorimetry experiments.

The predictive power of these models relies on robust validation techniques, such as internal cross-validation and validation with an external test set of compounds not used in model development. mdpi.com This ensures the model's generalizability and reliability for making predictions on new molecules. mdpi.commemphis.edu

Advanced Analytical Methodologies in 1 Ethyl 2 Propylcyclohexane Research

Chromatographic Separation Techniques for Isomer Analysis

Chromatography is an indispensable tool for separating the various isomers of 1-ethyl-2-propylcyclohexane and assessing the purity of the sample.

Gas Chromatography (GC) for Purity and Retention Indices

Gas chromatography (GC) is a primary technique for determining the purity of this compound and for identifying its isomers. The retention index (RI) is a key parameter in GC that helps in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. sigmaaldrich.comgcms.cz This method provides a more reproducible measure than simple retention time, which can vary with changes in chromatographic conditions. gcms.cz

In a study involving the phytochemical profiling of Phoenix rupicola seeds, this compound was identified using GC/MS analysis. The experimental retention index was determined to be 1089, which was compared to a reported value of 1140. ekb.eg Similarly, research on hydrocarbon fuels has utilized Kovats indices, a specific type of retention index, to characterize various hydrocarbon components, including isomers of ethyl-methylcyclohexane, demonstrating the utility of this approach in complex mixtures. dtic.mil

Table 1: Gas Chromatography Data for this compound and Related Compounds

CompoundExperimental Retention Index (RI)Reported Retention Index (RI)Reference
This compound10891140 ekb.eg
trans-1-Ethyl-2-methylcyclohexane901.06901.05 dtic.mil
1-Ethyl-1-methylcyclohexane903.14903.08 dtic.mil
cis-1-Ethyl-4-methylcyclohexane903.98903.92 dtic.mil

This table presents retention indices for this compound and related isomers, highlighting the use of GC in their identification and differentiation.

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of two chiral centers at the 1 and 2 positions of the cyclohexane (B81311) ring, this compound can exist as multiple stereoisomers, including enantiomers and diastereomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. psu.edu

The separation is based on the principle that enantiomers, while having identical physical properties in a non-chiral environment, exhibit different interactions with other chiral molecules. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a common approach for this purpose. semanticscholar.orggoogle.com The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal resolution of the enantiomers. sigmaaldrich.compsu.edu

High-Performance Liquid Chromatography (HPLC) for Related Derivatives

While GC is the preferred method for the direct analysis of volatile hydrocarbons like this compound, High-Performance Liquid Chromatography (HPLC) is invaluable for the analysis of its less volatile or functionalized derivatives. rsc.org For instance, if this compound were to be functionalized to introduce chromophores (e.g., aromatic rings) or polar groups, HPLC would become a powerful tool for separation and quantification. rsc.org The technique is widely used for the analysis of a broad range of organic compounds, including the separation of diastereomers and the purification of reaction products. semanticscholar.orgrsc.org

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within the this compound molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms.

For a more in-depth analysis, two-dimensional (2D) NMR techniques are employed. wikipedia.org These methods, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal correlations between different nuclei, helping to piece together the complete molecular structure. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of adjacent protons. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. wikipedia.org

NOE (Nuclear Overhauser Effect) Spectroscopy: A crucial 2D NMR technique that provides information about the spatial proximity of protons, regardless of their bonding connectivity. mnstate.edu NOE is particularly important for determining the stereochemistry, such as the cis or trans relationship of the ethyl and propyl groups on the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it becomes a highly effective tool for identifying components in a mixture. ekb.egncat.edu

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (154.30 g/mol ). The molecule then fragments in a characteristic manner upon electron ionization. savemyexams.comlibretexts.org The analysis of these fragments provides clues about the structure of the original molecule. For cycloalkanes, characteristic fragmentation patterns often involve the loss of the alkyl side chains or cleavage of the ring. libretexts.orgpjps.pk For example, the loss of an ethyl group (mass 29) or a propyl group (mass 43) would result in significant fragment ions. libretexts.org

Table 2: Key Spectroscopic Data for this compound

TechniqueInformation ProvidedExpected Observations
¹H NMR Chemical shifts and coupling constants of protons.Signals corresponding to the ethyl, propyl, and cyclohexane ring protons.
¹³C NMR Chemical shifts of carbon atoms.Distinct signals for each unique carbon in the ethyl, propyl, and cyclohexane moieties. uou.ac.in
2D-NMR (COSY, HSQC) Connectivity between protons and between protons and carbons.Cross-peaks indicating J-coupling and one-bond C-H correlations. wikipedia.orgmnstate.edu
NOESY Spatial proximity of protons.Cross-peaks indicating through-space interactions, which help to define the stereochemistry (cis/trans). mnstate.edu
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak at m/z 154. Characteristic fragments from the loss of alkyl groups. libretexts.org

This table summarizes the expected data from various spectroscopic techniques used to characterize this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing a unique "fingerprint" that is characteristic of a compound's structure and conformation. For this compound, these spectroscopic methods offer valuable insights into the arrangement of its alkyl substituents and the conformational isomerism of the cyclohexane ring.

Conformational analysis of this compound involves the study of its different stereoisomers, primarily the cis and trans isomers, and their respective chair conformations. In the trans isomer, the ethyl and propyl groups can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to lower steric hindrance. For the cis isomer, one substituent is in an equatorial position while the other is in an axial position; ring flipping leads to a conformation of comparable energy.

Detailed Research Findings:

Below are data tables presenting typical, representative vibrational frequencies for the trans-1-ethyl-2-propylcyclohexane (diequatorial conformer) that would be expected from experimental and computational studies.

Interactive Data Table: Representative Infrared (IR) Active Vibrational Modes for trans-1-Ethyl-2-propylcyclohexane

Frequency (cm⁻¹)IntensityVibrational Assignment
2955StrongAsymmetric C-H stretching in CH₃ groups
2924StrongAsymmetric C-H stretching in CH₂ groups
2870MediumSymmetric C-H stretching in CH₃ groups
2853MediumSymmetric C-H stretching in CH₂ groups
1465MediumCH₂ scissoring (bending)
1450MediumAsymmetric C-H bending in CH₃ groups
1378WeakSymmetric C-H bending (umbrella mode) in CH₃ groups
1150-900WeakC-C stretching of the alkyl groups and cyclohexane ring
890WeakRocking modes of CH₂ groups

Interactive Data Table: Representative Raman Active Vibrational Modes for trans-1-Ethyl-2-propylcyclohexane

Raman Shift (cm⁻¹)IntensityVibrational Assignment
2935StrongSymmetric C-H stretching in CH₂ and CH₃ groups
2872StrongSymmetric C-H stretching in CH₃ groups
1445MediumCH₂ scissoring and CH₃ asymmetric bending
1265WeakCH₂ twisting modes
1030WeakC-C stretching of the propyl group
840MediumC-C stretching of the cyclohexane ring
425MediumCyclohexane ring deformation (skeletal)
280WeakTorsional modes of the alkyl substituents

These tables illustrate how different vibrational motions correspond to specific regions of the IR and Raman spectra, providing a basis for identifying the compound and gaining insights into its conformational structure.

X-ray Diffraction Techniques for Solid-State Structure Determination

For a compound like this compound, which is a liquid at room temperature, X-ray diffraction analysis would first require its crystallization. This is typically achieved by cooling the liquid to a temperature below its freezing point. Once a suitable single crystal is obtained, it can be mounted on a diffractometer and irradiated with X-rays.

Detailed Research Findings:

There are no known published reports of the single-crystal X-ray diffraction of this compound. This is likely because the focus of research on such simple alkylcyclohexanes is often on their properties as fuels or lubricants in the liquid state, rather than their solid-state structures. The process of growing a single crystal of a sufficient size and quality for X-ray diffraction can also be challenging for such flexible, non-polar molecules.

However, if a crystal structure were to be determined, it would provide definitive evidence for the preferred conformation of the molecule in the solid state. It is highly probable that the molecules would pack in a way that minimizes steric hindrance, with the cyclohexane ring in a chair conformation. For the trans isomer, the diequatorial conformation would be expected to be present in the crystal lattice. For the cis isomer, the crystal would contain molecules with one axial and one equatorial substituent.

The crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below for a plausible crystalline form of trans-1-ethyl-2-propylcyclohexane.

Interactive Data Table: Hypothetical Crystallographic Data for trans-1-Ethyl-2-propylcyclohexane

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1000.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.025
ConformationChair, diequatorial

This hypothetical data provides an example of the kind of precise structural information that could be obtained from an X-ray diffraction study, confirming the chair conformation and the equatorial positioning of both the ethyl and propyl groups in the solid state for the trans isomer.

Environmental Fate and Degradation Studies of Alkylcyclohexanes

Occurrence and Detection in Environmental Matrices (e.g., VOCs)

Alkylcyclohexanes, including 1-Ethyl-2-propylcyclohexane, are recognized as Volatile Organic Compounds (VOCs). condorchem.com VOCs are organic chemicals that readily vaporize at room temperature and can be found in both indoor and outdoor environments. sciencebeingjournal.com Anthropogenic sources of these compounds are widespread and include emissions from the oil and gas industry, the use of solvents, and transportation. aaqr.org

Specific instances of this compound detection highlight its presence in various environmental matrices. For example, it has been identified as a component of the emissions from fragranced consumer products, such as baby lotion. core.ac.uk It has also been detected in aerospace/aviation fuels like RP-1. acs.org The presence of such compounds in fuels underscores the potential for their release into the atmosphere through evaporation and combustion processes.

The analysis of polluted air has also revealed the presence of various alkylcyclohexanes. For instance, studies of polluted air from a biological waste processing plant have identified a range of volatile organic compounds, including substituted cyclohexanes. srainstruments.fr While not always singling out this compound, these studies confirm the presence of this class of compounds in the atmosphere. The California Air Resources Board has assigned a Maximum Incremental Reactivity (MIR) value of 0.95 to this compound, a measure of its potential to contribute to ozone formation in the atmosphere. ca.gov

Table 1: Detection of this compound in Various Matrices

Matrix Source / Study Compound Detected
Air (Emissions) Fragranced Baby Lotion This compound
Fuel Aerospace/Aviation Fuel RP-1 This compound
Air (Polluted) Biological Waste Processing Plant outflow Substituted Cyclohexanes

Biodegradation Pathways and Mechanisms of Alkylcyclohexane Analogues

The biodegradation of alkylcyclohexanes is a critical process in their removal from contaminated environments. While specific studies on this compound are limited, research on analogous long-chain n-alkylcyclohexanes provides insight into the likely degradation pathways.

Microorganisms, particularly certain strains of bacteria, are capable of degrading these compounds. For example, Acinetobacter sp. ODDK71 has been shown to degrade alkylcyclohexanes with alkyl side chains of 12 carbons or more through co-metabolism with a growth substrate like hexadecane. energysecurity.gov.uk This degradation can proceed via two main pathways: oxidation of the cyclohexane (B81311) ring and oxidation of the alkyl side chain. energysecurity.gov.uk

A common and well-studied mechanism for the degradation of the alkyl side chain of these compounds is β-oxidation. copernicus.org This process typically begins with the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid. Subsequent rounds of β-oxidation then shorten the alkyl chain, often leading to the formation of intermediates like cyclohexanecarboxylic acid and cyclohexaneacetic acid. copernicus.org The accumulation of both these intermediates from the degradation of n-octadecylcyclohexane and n-nonadecylcyclohexane by Alcanivorax sp. strain MBIC 4326 suggests that multiple degradation pathways can occur simultaneously. copernicus.org

Table 2: Key Bacterial Strains and Pathways in Alkylcyclohexane Biodegradation

Bacterial Strain Alkylcyclohexane Analogue Key Degradation Pathway Intermediates
Acinetobacter sp. ODDK71 Dodecylcyclohexane (and longer) Ring oxidation, Alkyl side chain oxidation Not specified
Alcanivorax sp. strain MBIC 4326 n-Octadecylcyclohexane, n-Nonadecylcyclohexane β-oxidation Cyclohexanecarboxylic acid, Cyclohexaneacetic acid

Photodegradation and Atmospheric Chemistry of Alkylcyclohexanes

Once in the atmosphere, alkylcyclohexanes are subject to photodegradation, a process driven by sunlight. libretexts.org The primary mechanism for the atmospheric degradation of alkanes and cycloalkanes is their reaction with hydroxyl (OH) radicals, which are highly reactive and present during daylight hours. copernicus.org

The reaction of OH radicals with cycloalkanes involves the abstraction of a hydrogen atom from the cyclohexane ring, leading to the formation of an alkyl radical. This initial step triggers a series of complex reactions that can contribute to the formation of secondary air pollutants. For instance, the atmospheric oxidation of cycloalkanes can lead to the formation of ozone and other components of photochemical smog. researchgate.net

Table 3: Atmospheric Degradation of Alkylcyclohexanes

Process Key Reactant Primary Mechanism Significance
Photodegradation Hydroxyl (OH) radicals Hydrogen abstraction Initiates atmospheric oxidation
Atmospheric Chemistry Ozone (O3) Contributes to overall degradation Formation of secondary pollutants

Environmental Transport and Distribution Models for Alkylcyclohexanes

Understanding the transport and distribution of alkylcyclohexanes in the environment is crucial for assessing their potential impact. Environmental models, particularly fugacity models, are valuable tools for this purpose. setac.org Fugacity, a measure of a chemical's escaping tendency from a phase, is used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. setac.org

The U.S. Environmental Protection Agency (EPA) recommends the use of the Equilibrium Criterion (EQC) Level III model for estimating the transport of chemicals between environmental compartments. epa.gov This model assumes steady-state conditions, where chemical inputs are balanced by outputs through degradation and advection, but does not assume thermodynamic equilibrium between all compartments, making it more realistic for continuous releases. setac.orgepa.gov

To run such models, several of the chemical's physical and chemical properties are required as inputs. trentu.ca These include molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). trentu.ca These parameters help to determine the chemical's affinity for different environmental media and its potential for long-range transport. For instance, a high vapor pressure would suggest a greater tendency to partition into the air, while a high Kow value would indicate a tendency to sorb to organic matter in soil and sediment.

Table 4: Key Parameters for Fugacity Modeling of Alkylcyclohexanes

Parameter Significance in Environmental Transport
Molecular Weight Influences diffusion and transport rates
Water Solubility Determines partitioning into the aqueous phase
Vapor Pressure Governs partitioning into the air phase
Octanol-Water Partition Coefficient (Kow) Indicates potential for bioaccumulation and sorption to organic matter
Half-life in different media Determines persistence in each environmental compartment

Synthesis and Functionalization of 1 Ethyl 2 Propylcyclohexane Derivatives

Strategies for Introducing Additional Functional Groups to the Cyclohexane (B81311) Ring

The direct functionalization of the cyclohexane ring of 1-ethyl-2-propylcyclohexane presents a significant challenge due to the inert nature of its C-H bonds. However, modern catalytic methods have emerged to address this, offering pathways to introduce new functionalities with notable selectivity.

One of the most powerful techniques is the C-H functionalization via metal-carbenoid insertion. Dirhodium catalysts, for instance, have been shown to be effective for the site-selective functionalization of substituted cyclohexanes. researchgate.net These reactions typically involve a donor/acceptor carbene that inserts into a specific C-H bond on the cyclohexane ring. The regioselectivity of this insertion is influenced by both steric and electronic factors, as well as the nature of the catalyst itself. For a 1,2-disubstituted cyclohexane like this compound, the catalyst can differentiate between the various methylene (B1212753) (CH₂) groups on the ring, often favoring the less sterically hindered positions. researchgate.netrecercat.cat

Another approach involves free-radical halogenation . This method, while often less selective, can be used to introduce halogen atoms (e.g., bromine or chlorine) onto the cyclohexane ring, which can then serve as handles for further synthetic transformations. wikipedia.org The reaction proceeds via a free-radical chain mechanism, and the selectivity is dictated by the stability of the resulting carbon-centered radical. In this compound, the tertiary C-H bonds at positions 1 and 2 are potential sites for abstraction, but reactions at the secondary C-H bonds on the ring are also possible.

Oxidative functionalization provides another route to introduce oxygen-containing functional groups. researchgate.net This can be achieved using various oxidizing agents, sometimes in the presence of a catalyst. For instance, the oxidation of cyclohexanes can lead to the formation of cyclohexanols and cyclohexanones. While direct oxidation of this compound is not extensively documented, studies on similar alkyl-substituted cyclohexanes suggest that a mixture of products, including alcohols and ketones at various ring positions, could be expected.

Below is a table summarizing potential strategies for introducing functional groups to the cyclohexane ring, based on general principles of cyclohexane chemistry.

Functionalization StrategyReagents/CatalystsPotential ProductsKey Considerations
C-H Functionalization Dirhodium catalysts, Diazo compoundsFunctionalized cyclohexane ring (e.g., with esters, ketones)High site- and stereoselectivity can be achieved with appropriate catalyst selection. researchgate.net
Free-Radical Halogenation N-Bromosuccinimide (NBS), light/initiatorBromo-substituted cyclohexane ringGenerally less selective; may lead to a mixture of isomers. wikipedia.orgresearchgate.net
Oxidation Oxidizing agents (e.g., CrO₃, KMnO₄)Cyclohexanols, CyclohexanonesCan be difficult to control and may lead to over-oxidation or a mixture of products.

Derivatization of Ethyl and Propyl Side Chains

The ethyl and propyl side chains of this compound offer alternative sites for functionalization, distinct from the cyclohexane ring itself. The reactivity of these side chains is primarily centered on their C-H bonds.

Oxidation of alkyl side-chains attached to a benzene (B151609) ring is a well-established transformation, often leading to carboxylic acids. msu.edu While the cyclohexane ring is not aromatic, similar principles of selective oxidation can be applied, particularly at the benzylic-like positions adjacent to the ring. However, direct selective oxidation of the ethyl versus the propyl group, or at a specific position within the propyl chain, would be challenging and likely result in a mixture of products.

Directed C-H activation provides a more controlled method for side-chain functionalization. By employing a directing group temporarily attached to a functional group on the cyclohexane ring (if one were present), it is possible to direct a metal catalyst to a specific C-H bond on one of the alkyl chains. acs.org This strategy allows for the introduction of new C-C or C-heteroatom bonds at a predetermined position.

Free-radical halogenation can also occur on the alkyl side chains. The selectivity would again be governed by the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. In the case of this compound, the methylene groups of the ethyl and propyl chains are potential sites for halogenation.

A table summarizing potential derivatization strategies for the alkyl side chains is provided below.

Derivatization StrategyReagents/CatalystsPotential ProductsKey Considerations
Oxidation Strong oxidizing agentsCarboxylic acids, ketones, alcoholsLacks selectivity between the two alkyl chains and different positions within them. msu.edu
Directed C-H Activation Transition metal catalyst with a directing groupSite-selectively functionalized alkyl chainsRequires a pre-existing functional group on the ring to anchor the directing group. acs.org
Free-Radical Halogenation NBS, AIBNHalogenated ethyl or propyl chainsMixture of products is likely due to multiple reactive sites. wikipedia.org

Stereocontrolled Functionalization of this compound Scaffolds

Controlling the stereochemistry during functionalization is crucial, as the spatial arrangement of substituents can significantly impact the properties of the resulting molecule. For this compound, which can exist as different stereoisomers (e.g., cis and trans), stereocontrolled functionalization is of high importance.

Catalyst-controlled C-H functionalization is a premier strategy for achieving high stereoselectivity. Chiral rhodium catalysts, for example, can perform enantioselective and diastereoselective C-H insertions. researchgate.net This allows for the desymmetrization of meso-cyclohexane derivatives or the kinetic resolution of racemic mixtures. When applied to a specific stereoisomer of this compound, a chiral catalyst can selectively functionalize one of several prochiral C-H bonds, leading to a product with high stereopurity. researchgate.net

Substrate-controlled reactions also play a role in stereocontrolled functionalization. The existing stereochemistry of the this compound starting material can direct the approach of a reagent to a specific face of the molecule. For example, in the addition of a reagent to a double bond that might be introduced into the ring, the existing ethyl and propyl groups can sterically hinder one face, leading to preferential attack from the other.

Enzymatic reactions offer another powerful tool for stereocontrolled functionalization. Enzymes, being inherently chiral, can exhibit exquisite levels of stereoselectivity. For instance, alcohol dehydrogenases can be used for the stereoselective reduction of a ketone precursor to a specific stereoisomer of a 1-ethyl-2-propylcyclohexanol. mdpi.com

The table below outlines approaches for stereocontrolled functionalization.

StrategyMethod/ReagentOutcomeExample Principle
Catalyst-Controlled Chiral Rhodium CatalystsEnantioselective/Diastereoselective C-H FunctionalizationA chiral catalyst creates a chiral environment, favoring one stereochemical outcome. researchgate.net
Substrate-Controlled Bulky ReagentsDiastereoselective AdditionExisting substituents block one face of the molecule, directing attack to the other.
Enzymatic Alcohol DehydrogenaseStereoselective ReductionThe enzyme's active site accommodates only one enantiomer of the substrate. mdpi.com

Synthesis of Polyfunctional Cyclohexane Systems from this compound Precursors

The synthesis of polyfunctional cyclohexane systems involves the sequential or domino introduction of multiple functional groups. Starting from a simple scaffold like this compound, this can be achieved by combining the strategies mentioned above.

A common approach is to first introduce a versatile functional group, such as a ketone or an alcohol, onto the cyclohexane ring. This initial functional group can then be used to direct or facilitate subsequent transformations. For example, a 1-ethyl-2-propylcyclohexanone could be synthesized and then serve as a versatile intermediate. This ketone could undergo alpha-halogenation, aldol (B89426) condensation, or be converted to an enolate for further alkylation, thereby introducing additional functional groups in a controlled manner.

Multi-component reactions offer an efficient way to build molecular complexity and introduce multiple functional groups in a single step. For instance, a one-pot reaction involving a derivative of this compound could potentially bring together several different reactants to form a highly substituted cyclohexane ring. nih.gov

The development of domino or cascade reactions is another elegant strategy. In such a sequence, the product of one reaction becomes the substrate for the next in the same pot. For example, a C-H functionalization could be followed by an intramolecular cyclization, leading to a complex polycyclic system derived from the original this compound scaffold.

The table below summarizes strategies for creating polyfunctional systems.

StrategyApproachResulting SystemKey Advantage
Stepwise Functionalization Sequential introduction of functional groupsPoly-substituted cyclohexaneHigh degree of control over each step.
Multi-component Reactions One-pot reaction with multiple reactantsDensely functionalized cyclohexaneHigh efficiency and atom economy. nih.gov
Domino/Cascade Reactions A series of intramolecular reactionsComplex, often polycyclic, systemsRapid increase in molecular complexity.

Conceptual and Theoretical Applications of 1 Ethyl 2 Propylcyclohexane Structures

Role as Structural Motifs in Liquid Crystal Materials Research

The incorporation of alicyclic rings, such as the one found in 1-ethyl-2-propylcyclohexane, is a well-established strategy in the design of liquid crystal (LC) molecules. These non-aromatic rings play a crucial role in fine-tuning the physical properties of mesogenic (liquid crystal-forming) compounds.

The cyclohexane (B81311) ring, when integrated into a mesogenic core, significantly influences the material's properties by altering its molecular shape, polarity, and polarizability. Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclohexane ring affects intermolecular interactions, which are fundamental to the formation and stability of liquid crystalline phases.

The stability of a mesophase is a delicate balance of intermolecular forces. Research comparing isostructural mesogens containing different core units like p-carborane, bicyclo[2.2.2]octane, and benzene (B151609) has shown that the nature of the ring system and its connecting groups has a distinct impact on phase stability. nih.govnih.gov For instance, the replacement of a phenyl ring with a cyclohexane ring in a mesogen typically leads to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid). This is attributed to the lower polarizability of the saturated cyclohexane ring compared to an aromatic ring, resulting in weaker dispersion forces.

Table 1: Comparison of Ring Structures in Mesogenic Compounds

Ring System Key Structural Feature Influence on Mesogenic Properties
Benzene Planar, Aromatic High Birefringence, Strong Intermolecular Forces
Cyclohexane Non-planar, Saturated Low Viscosity, Lower Birefringence, Modulates Clearing Point
Bicyclo[2.2.2]octane Rigid, Cage-like High Clearing Points, Can Induce Smectic Phases

Generally, the trans isomer, where the substituents are on opposite sides of the ring, results in a more linear and elongated molecular shape. This geometry is more conducive to the parallel alignment required for the formation of nematic and smectic phases. The cis isomer, with substituents on the same side, leads to a bent or "banana-shaped" molecule, which can disrupt the mesophase or lead to the formation of different, often less stable, liquid crystal phases.

The choice between cis and trans isomers allows for precise control over the material's properties. For instance, adjusting the cis/trans ratio in the synthesis of liquid crystal mixtures is a common technique to optimize properties like the clearing point, viscosity, and dielectric anisotropy for specific applications. The chair-to-chair conformational flipping of the cyclohexane ring also contributes to the dynamic properties of the material. researchgate.net

Potential as Building Blocks in Polymer Chemistry

The rigid yet conformationally mobile structure of the cyclohexane ring makes it a compelling building block for creating polymers with tailored properties. By incorporating units analogous to this compound into polymer chains, chemists can modulate the final material's mechanical and thermal characteristics.

Introducing cycloaliphatic units like cyclohexane into the main chain of a polymer is a strategy to enhance the rigidity of the macromolecules. researchgate.net This increased stiffness can lead to higher glass transition temperatures (Tg) and melting points (Tm), as well as improved thermal stability. The presence of the bulky cyclohexane ring restricts the rotational freedom of the polymer backbone, leading to a more ordered arrangement of the chains.

This ordering can influence the degree of crystallinity in the resulting polymer. A higher degree of crystallinity often translates to improved mechanical strength and stiffness. However, the conformational flexibility of the cyclohexane ring can also be leveraged. The ability of the ring to undergo conformational changes under stress can contribute to the elasticity of certain polymers. researchgate.net By carefully selecting the stereochemistry (cis/trans) of the cyclohexane units incorporated into the polymer backbone, it is possible to control the balance between rigid, crystalline domains and more flexible, amorphous regions.

The inherent rigidity of the cyclohexane ring is a key feature in material design. In the context of high-performance polymers, this rigidity contributes to enhanced mechanical properties such as tensile strength and modulus. Polymers containing cyclohexane rings in their backbone are often more resistant to deformation and can maintain their structural integrity at higher temperatures compared to their purely aliphatic counterparts.

This principle is particularly relevant in the design of engineering plastics and advanced semiconducting polymers. digitellinc.com In the latter, a more rigid polymer backbone can facilitate better π-orbital overlap between aromatic units, potentially leading to improved charge transport properties. digitellinc.com The cyclohexane unit can act as a rigid spacer, precisely controlling the distance and orientation of functional groups along the polymer chain. The presence of both cis and trans isomeric forms can also influence molecular packing, potentially reducing brittle crystalline ordering and enhancing elastic behavior. researchgate.net

Table 2: Influence of Cyclohexane Incorporation on Polymer Properties

Property Effect of Cyclohexane Ring in Backbone Rationale
Glass Transition Temp. (Tg) Increase Increased chain rigidity restricts segmental motion. researchgate.net
Crystallinity Can be increased or modulated The rigid ring promotes ordered packing; stereochemistry allows tuning. researchgate.net
Mechanical Strength Increase Rigid structure enhances stiffness and load-bearing capacity. researchgate.net
Thermal Stability Increase Higher energy is required to induce chain mobility. researchgate.net

| Elasticity | Can be enhanced | Conformational flexibility allows for deformation and recovery. researchgate.net |

Catalysis: this compound-Derived Ligands and Chiral Auxiliaries (Theoretical Basis)

The stereochemically defined structure of this compound makes it a theoretically interesting scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis. Although direct applications are not widely reported, the principles of using chiral cyclohexane derivatives are well-established.

The four possible stereoisomers of this compound—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—provide a basis for creating a diverse set of chiral environments. By functionalizing this cyclohexane core, for example, by introducing coordinating atoms like nitrogen, phosphorus, or oxygen, it is possible to design ligands that can bind to a metal center.

The bulky and conformationally restricted nature of the this compound framework would create a well-defined chiral pocket around the active site of a metal catalyst. This steric hindrance can effectively control the trajectory of incoming reactants, favoring the formation of one enantiomer of the product over the other. The ethyl and propyl groups would play a crucial role in defining the shape and size of this chiral pocket, thereby influencing the enantioselectivity of the catalytic reaction.

Theoretically, ligands derived from this scaffold could be applied in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. Furthermore, the cyclohexane unit could serve as a chiral auxiliary, temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved.

Future Directions and Emerging Research Avenues for 1 Ethyl 2 Propylcyclohexane

Integration of Artificial Intelligence and Machine Learning in Alkylcyclohexane Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of alkylcyclohexanes by enabling rapid prediction of their physicochemical properties and reaction outcomes. researchgate.net These computational tools can analyze vast datasets to identify structure-property relationships that are not immediately obvious, thereby accelerating the design of new molecules and the optimization of chemical processes. researchgate.netnih.gov

For compounds like 1-ethyl-2-propylcyclohexane, which are components of complex mixtures such as jet fuel, ML models are being developed to predict critical characteristics. researchgate.netnih.govacs.org For instance, researchers have successfully used algorithms like random forest (RF) and decision trees (DT) to predict the density of binary mixtures containing ethylcyclohexane (B155913) under various temperatures and pressures, achieving high accuracy (R² values > 0.99). researchgate.netnih.gov Such models can be extended to predict properties like cetane and octane (B31449) numbers, which are crucial for fuel performance. bham.ac.uk

Table 1: Performance of Machine Learning Models in Predicting Cyclohexane (B81311) Mixture Density

Machine Learning Model Coefficient of Determination (R²) Performance Level
Decision Tree (DT) 0.9985 Best
Random Forest (RF) 0.09982 Best
Multi-layer Perceptron (MLP) 0.9455 Weakest
Adaptive Boosting (Adaboost) 0.9477 Weakest

This table is based on data for binary blends of ethylcyclohexane or methylcyclohexane (B89554) with n-alkanes and illustrates the predictive power of various ML algorithms. nih.gov

Exploration of Novel Reactivity and Transformation Pathways for this compound

Research into the reactivity of this compound is uncovering new transformation pathways relevant to both industrial catalysis and fine chemical synthesis. A key area of investigation is its behavior under catalytic reforming conditions, a process used to increase the octane number of gasoline. saudijournals.comresearchgate.net In these processes, alkylcyclohexanes can undergo dehydrogenation to form aromatic compounds or ring-opening reactions. conicet.gov.arresearchgate.net

Recent studies using cheminformatics have generated extensive reaction networks for related alkanes, revealing plausible pathways for their conversion into valuable alkyl-aromatics. acs.org For a C10 alkane, for example, pathways involving dehydrogenation, cyclization, and isomerization steps have been identified to produce various aromatic products. acs.org The transformation of this compound could similarly lead to compounds like ethylpropylbenzene or other isomers through carefully selected catalysts.

Furthermore, the oxidation of substituted cyclohexanes is a field of active study. Depending on the reagents and conditions, these reactions can yield a variety of functionalized products. The development of stereoselective reactions is also a significant goal. For instance, biocatalytic methods using enzymes like transaminases are being explored for the stereoselective synthesis of substituted cyclohexane amines, which are valuable pharmaceutical intermediates. nih.gov Such enzymatic processes could potentially be adapted for the functionalization of this compound, offering pathways to chiral derivatives.

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly guiding the synthesis of alkylcyclohexanes, with a focus on reducing environmental impact and improving efficiency. mdpi.com A primary sustainable route to compounds like this compound is the catalytic hydrogenation of the corresponding aromatic precursors. This is particularly relevant in the context of valorizing biomass, where lignin-derived aromatic compounds can be converted into high-value cycloalkanes. acs.orgrsc.org

For example, propylcyclohexane (B167486) has been produced with high selectivity (up to 82.3%) from the hydrodeoxygenation of 4-propylguaiacol, a lignin (B12514952) model compound, using a platinum catalyst under mild conditions (80 °C and 1 MPa H₂). caf.ac.cn This highlights a pathway where renewable feedstocks can be transformed into valuable fuel components. acs.orgrsc.org Similarly, the synthesis of this compound could be achieved by hydrogenating 1-ethyl-2-propylbenzene, which can be derived from various sources.

Modern synthetic methods are also being developed to improve atom economy and reduce waste. Copper(I)-mediated borylative cyclization has been shown to construct substituted cyclohexane rings with yields between 78-82% under mild conditions. Another approach involves the Wolff-Kishner-Huangminlong reduction to convert carbonyl groups to methylenes in the final steps of a synthesis, which has been applied in the creation of related liquid crystal materials. sioc-journal.cn The use of eco-friendly solvents like ethanol, glycerol, and ethyl lactate (B86563) is another key aspect of making these syntheses more sustainable. mdpi.com

Table 2: Comparison of Synthetic Routes for Substituted Cyclohexanes

Synthetic Method Key Features Typical Yield
Friedel-Crafts Alkylation Scalable, uses Lewis acid catalyst (e.g., AlCl₃) ~65%
Copper-Catalyzed Borylative Cyclization Mild conditions, good stereochemical control 78-82%
Catalytic Hydrogenation of Aromatics High selectivity, potential use of renewable feedstocks Up to 82.3% (for propylcyclohexane from model compound)

This table provides a comparative overview of different methods applicable to the synthesis of the this compound framework. caf.ac.cn

Interdisciplinary Research Combining Spectroscopy, Computation, and Synthetic Methodologies

The synergy between spectroscopy, computational chemistry, and synthetic organic chemistry is proving to be a powerful engine for advancing the understanding of complex molecules like this compound. ucsb.edu This interdisciplinary approach allows for a deeper insight into molecular structure, dynamics, and reactivity. core.ac.ukrsc.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for the structural elucidation and purity confirmation of synthesized compounds. For this compound, NMR would be crucial for confirming the precise positions of the ethyl and propyl groups on the cyclohexane ring.

Computational methods, particularly Density Functional Theory (DFT), are used to predict and explain experimental observations. sioc-journal.cn For instance, DFT calculations can help rationalize the formation of byproducts in a reaction or predict the most stable conformation of different stereoisomers (e.g., cis vs. trans). The cis-1-ethyl-3-methylcyclohexane isomer, for example, is thermodynamically favored in a diequatorial conformation to minimize steric strain. This type of computational insight is invaluable for designing synthetic routes that favor a desired isomer.

The combination of these methods is particularly powerful in studying complex reaction mixtures and identifying transient intermediates. core.ac.uk By coupling spectroscopic data with multivariate statistical analysis, researchers can deconstruct complex datasets to retrieve the pure spectra and concentration profiles of individual components in a reacting system. core.ac.uk This integrated approach is essential for unraveling reaction mechanisms and developing more efficient and selective synthetic protocols for alkylcyclohexanes.

Q & A

Q. How should researchers document ethical considerations in studies involving hazardous derivatives of this compound?

  • Methodological Answer : Include a dedicated section on hazard mitigation, waste disposal protocols, and institutional safety approvals. Reference ethical codes (e.g., ACS Chemical Safety Guidelines) and disclose conflicts of interest in funding or methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.